Cas no 10252-66-1 (4-(Propan-2-yl)sulfamoylbenzoic Acid)

4-(Propan-2-yl)sulfamoylbenzoic Acid is a sulfonamide derivative with a benzoic acid functional group, offering versatile applications in organic synthesis and pharmaceutical intermediates. Its structure combines a sulfamoyl moiety with an isopropyl substituent, enhancing reactivity and selectivity in chemical transformations. The compound is particularly useful in the development of bioactive molecules due to its ability to act as a building block for sulfonamide-based drugs. Its benzoic acid group further allows for derivatization, enabling modifications to improve solubility or binding affinity. The product is characterized by high purity and stability, making it suitable for research and industrial-scale applications requiring precise molecular frameworks.
4-(Propan-2-yl)sulfamoylbenzoic Acid structure
10252-66-1 structure
Product name:4-(Propan-2-yl)sulfamoylbenzoic Acid
CAS No:10252-66-1
MF:C10H13NO4S
MW:243.27952
MDL:MFCD06355943
CID:842489
PubChem ID:615021

4-(Propan-2-yl)sulfamoylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(Isopropylamino)sulfonyl]benzoic Acid
    • 4-(propan-2-ylsulfamoyl)benzoate
    • 4-Isopropylsulfamoyl-benzoic acid
    • BENZOIC ACID, 4-[[(1-METHYLETHYL)AMINO]SULFONYL]-
    • SY028691
    • 4-(isopropylaminosulfonyl)benzoic acid
    • PBAHLISBEZVUFP-UHFFFAOYSA-N
    • SCHEMBL2594879
    • SR-01000058260
    • 4-[(Isopropylamino)sulfonyl]benzoic acid #
    • 4-(propan-2-ylsulfamoyl)benzoic acid
    • SR-01000058260-1
    • MFCD06355943
    • AKOS000200064
    • 4-[(Isopropylamino)sulfonyl]benzoicacid
    • EN300-10863
    • J-514214
    • p-(Isopropylsulfamoyl)benzoic acid
    • Z53033874
    • 10252-66-1
    • 4-[(propan-2-yl)sulfamoyl]benzoic acid
    • AC2723
    • BS-19221
    • 4-(isopropylsulfamoyl)benzoic acid
    • 4-(Propan-2-yl)sulfamoylbenzoic Acid
    • MDL: MFCD06355943
    • Inchi: InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
    • InChI Key: PBAHLISBEZVUFP-UHFFFAOYSA-N
    • SMILES: CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Computed Properties

  • Exact Mass: 243.05700
  • Monoisotopic Mass: 243.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 91.85000
  • LogP: 2.54320

4-(Propan-2-yl)sulfamoylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1147213-1g
4-[(Propan-2-yl)sulfamoyl]benzoic acid
10252-66-1 97%
1g
¥4090 2023-02-18
Enamine
EN300-10863-0.1g
4-[(propan-2-yl)sulfamoyl]benzoic acid
10252-66-1 100%
0.1g
$165.0 2023-10-27
Enamine
EN300-10863-0.5g
4-[(propan-2-yl)sulfamoyl]benzoic acid
10252-66-1 100%
0.5g
$371.0 2023-10-27
Chemenu
CM324186-5g
4-[(Isopropylamino)sulfonyl]benzoic Acid
10252-66-1 95%
5g
$311 2022-06-14
TRC
B523798-100mg
4-[(Propan-2-yl)sulfamoyl]benzoic Acid
10252-66-1
100mg
$ 95.00 2022-06-07
Chemenu
CM324186-5g
4-[(Isopropylamino)sulfonyl]benzoic Acid
10252-66-1 95%
5g
$311 2021-06-16
abcr
AB314705-1g
4-[(Isopropylamino)sulfonyl]benzoic acid; .
10252-66-1
1g
€749.50 2025-03-19
Enamine
EN300-10863-10g
4-[(propan-2-yl)sulfamoyl]benzoic acid
10252-66-1 100%
10g
$1396.0 2023-10-27
abcr
AB314705-1 g
4-[(Isopropylamino)sulfonyl]benzoic acid; .
10252-66-1
1g
€749.50 2023-06-21
A2B Chem LLC
AA09723-1g
4-[(Isopropylamino)sulfonyl]benzoic acid
10252-66-1 98%
1g
$162.00 2024-04-20

Additional information on 4-(Propan-2-yl)sulfamoylbenzoic Acid

4-(Propan-2-yl)sulfamoylbenzoic Acid: A Comprehensive Overview

The compound with CAS No. 10252-66-1, known as 4-(Propan-2-yl)sulfamoylbenzoic Acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoic acid moiety and a sulfamoyl group substituted with an isopropyl group. The benzoic acid core provides a rigid aromatic system, while the sulfamoyl group introduces hydrogen bonding capabilities and potential for bioisosteric replacements. The isopropyl substitution at the para position further enhances the molecule's versatility in various chemical reactions and applications.

Recent studies have highlighted the importance of 4-(Propan-2-yl)sulfamoylbenzoic Acid in drug discovery and material science. In the pharmaceutical industry, this compound has been explored as a potential lead for developing novel therapeutic agents. Its ability to form stable amide bonds makes it an attractive candidate for peptide synthesis and drug delivery systems. Researchers have also investigated its role in modulating enzyme activities, particularly in the context of kinase inhibitors and protease inhibitors.

In terms of synthesis, 4-(Propan-2-yl)sulfamoylbenzoic Acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 4-isopropylbenzoic acid with sulfamide derivatives under specific conditions to form the desired product. This synthesis pathway has been optimized to improve yield and purity, making it suitable for large-scale production in both academic and industrial settings.

The physical properties of this compound are equally noteworthy. It has a melting point of approximately 180°C, which is indicative of its stability under thermal conditions. The solubility profile of 4-(Propan-2-yl)sulfamoylbenzoic Acid varies depending on the solvent system, with higher solubility observed in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. These properties make it ideal for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, the biodegradability and toxicity of 4-(Propan-2-yl)sulfamoylbenzoic Acid have been studied to assess its impact on ecosystems. Initial findings suggest that it exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, further research is required to fully understand its long-term effects on aquatic and terrestrial environments.

In conclusion, 4-(Propan-2-yl)sulfamoylbenzoic Acid (CAS No. 10252-66-1) is a versatile compound with promising applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:10252-66-1)4-(Propan-2-yl)sulfamoylbenzoic Acid
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Purity:99%
Quantity:250mg
Price ($):243.0